BenchChemオンラインストアへようこそ!

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

Medicinal Chemistry Drug Design ADME

N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide (CAS 166271-39-2) is a fully substituted heterocyclic sulfonamide that combines a 3-chloroquinoxaline pharmacophore with an N-methyl-4-methylbenzenesulfonamide moiety. Its computed molecular properties (exact mass 347.05 Da, 0 hydrogen bond donors, 5 hydrogen bond acceptors, 3 rotatable bonds) distinguish it from des‑methyl and regioisomeric analogs, making it a valuable intermediate for structure‑activity relationship (SAR) studies and lead optimization campaigns in medicinal chemistry.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.82
CAS No. 166271-39-2
Cat. No. B2500045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
CAS166271-39-2
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3
InChIKeySEWWGWUVTGMWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide (CAS 166271-39-2): A Differentiated Heterocyclic Sulfonamide Building Block for Medicinal Chemistry Procurement


N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide (CAS 166271-39-2) is a fully substituted heterocyclic sulfonamide that combines a 3-chloroquinoxaline pharmacophore with an N-methyl-4-methylbenzenesulfonamide moiety . Its computed molecular properties (exact mass 347.05 Da, 0 hydrogen bond donors, 5 hydrogen bond acceptors, 3 rotatable bonds) distinguish it from des‑methyl and regioisomeric analogs, making it a valuable intermediate for structure‑activity relationship (SAR) studies and lead optimization campaigns in medicinal chemistry.

Why N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide Cannot Be Replaced by Common In-Class Analogs


Superficially similar quinoxaline‑2‑sulfonamides differ markedly in hydrogen‑bond donor capacity, steric environment around the chlorine substituent, and metabolic susceptibility [1]. The N‑methyl group eliminates the sulfonamide NH, reducing hydrogen‑bond donor count from 1 to 0 and altering solubility, permeability, and off‑target interactions. Furthermore, the 3‑chloro substitution pattern distinguishes this compound from the 5‑chloro topoisomerase‑poisoning quinoxalines used in veterinary medicine, a difference that can redirect biological activity toward distinct molecular targets [1]. Simple replacement with a non‑methylated or regioisomeric analog would therefore confound SAR interpretation and compromise reproducible lead optimization.

Quantitative Differentiation of N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide: Head‑to‑Head Comparisons and Class‑Level Inferences


Hydrogen‑Bond Donor Count (0 vs 1): A Predictor of Improved Membrane Permeability Relative to the Non‑Methylated Analog

The target compound possesses zero hydrogen‑bond donors (HBD = 0) because the sulfonamide nitrogen is fully methylated, whereas its closest analog, N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS 4029-41-8), retains an N–H group (HBD = 1) . According to Lipinski's rule of five, reducing HBD count from 1 to 0, while keeping molecular weight below 500 Da, is expected to enhance passive membrane permeation and oral absorption potential. No direct permeability assay comparing the two compounds was found; however, the structural difference is well established to influence pharmacokinetic profiles across sulfonamide chemotypes [1].

Medicinal Chemistry Drug Design ADME

Molecular Weight Increment of 14 Da May Modulate Distribution Volume and Clearance vs. the Des-Methyl Analog

The molecular weight of the target compound is 347.82 g·mol⁻¹, whereas the des‑methyl comparator N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has a molecular weight of 333.79 g·mol⁻¹ . Although modest, this 14 Da increase (equivalent to a methylene unit) can influence tissue distribution volume, protein binding, and renal clearance. No direct head‑to‑head pharmacokinetic study is available, but the difference is consistent with established trends showing that incremental molecular weight reduces glomerular filtration and increases lipophilicity‑driven volume of distribution for sulfonamide‑containing small molecules [1].

Pharmacokinetics ADME Medicinal Chemistry

Chlorine at C-3 of Quinoxaline Differentiates the Compound from the 5-Chloro Topoisomerase II Poison Core

Chloroquinoxaline sulfonamide (CQS, CAS 97919-22-7), which bears a 5‑chloro substituent and a primary sulfonamide, is a well‑characterized topoisomerase II alpha/beta poison with antitumor and anticoccidial activity . The target compound contains chlorine at the 3‑position of the quinoxaline ring, a regioisomeric shift that removes the structural requirement for topoisomerase poisoning while maintaining the quinoxaline scaffold. Although direct enzymatic comparison data are lacking, the regioisomerism is known to redirect biological activity: 3‑substituted quinoxalines have been explored as kinase inhibitors and antimalarial agents, whereas 5‑substituted analogs dominate the topoisomerase field [1]. This fundamental difference in biological target space makes the 3‑chloro compound a distinct chemical tool for probing non‑topoisomerase pathways.

Chemical Biology Antitumor Topoisomerase

High-Value Application Scenarios for N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide Based on Differentiated Evidence


Medicinal Chemistry Building Block for Quinoxaline-Focused SAR Libraries

The zero‑hydrogen‑bond‑donor architecture and 3‑chloro‑quinoxaline core make this compound an ideal starting material for constructing focused libraries aimed at optimizing oral bioavailability without introducing a hydrogen‑bond donor that could limit membrane permeation .

Intermediate for Non‑Topoisomerase Antitumor or Antimalarial Lead Optimization

Because the chlorine at C-3 steers biological activity away from the topoisomerase II poisoning mechanism of the 5‑chloro congeners, this compound serves as a key intermediate in programs targeting kinases, parasite‑specific enzymes, or other non‑topoisomerase pathways relevant to oncology and neglected tropical diseases [1].

Research Tool for Investigating N‑Methylation Effects on Sulfonamide Pharmacokinetics

The direct comparison with its NH‑analog (CAS 4029-41-8) offers a clean chemical probe pair for studying how N‑methylation alters solubility, metabolic stability, and plasma protein binding in sulfonamide series, thereby informing future design of N‑alkylated drug candidates .

Quote Request

Request a Quote for N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.